molecular formula C21H22N4O4S B2876197 4-(dimethylsulfamoyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide CAS No. 1334373-97-5

4-(dimethylsulfamoyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide

Cat. No.: B2876197
CAS No.: 1334373-97-5
M. Wt: 426.49
InChI Key: TYQWJQXVTIHGSU-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a pyrimidinyl ethyl side chain. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One possible route includes:

    Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed through a reaction with an amine under basic conditions.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via a nucleophilic substitution reaction using dimethylsulfamoyl chloride.

    Attachment of the Pyrimidinyl Ethyl Side Chain: The final step involves the attachment of the pyrimidinyl ethyl side chain through a coupling reaction, possibly using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings and amide groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions for substitution reactions may involve halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, particularly if it exhibits biological activity against specific targets.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action for 4-(dimethylsulfamoyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-dimethylsulfamoyl)-N-(2-(6-oxo-4-methylpyrimidin-1(6H)-yl)ethyl)benzamide: Similar structure but with a methyl group instead of a phenyl group.

    4-(N,N-dimethylsulfamoyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)aniline: Similar structure but with an aniline group instead of a benzamide group.

Uniqueness

The unique combination of the dimethylsulfamoyl group, benzamide core, and pyrimidinyl ethyl side chain in 4-(dimethylsulfamoyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide may confer distinct chemical properties and biological activities compared to similar compounds. This uniqueness could make it a valuable compound for further research and development.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-24(2)30(28,29)18-10-8-17(9-11-18)21(27)22-12-13-25-15-23-19(14-20(25)26)16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQWJQXVTIHGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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